2-Bromo-5-isopropylpyridine chemical properties
2-Bromo-5-isopropylpyridine chemical properties
An In-depth Technical Guide to 2-Bromo-5-isopropylpyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-5-isopropylpyridine, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties and Identifiers
2-Bromo-5-isopropylpyridine is a substituted pyridine derivative.[1] Its unique structure, featuring a bromine atom at the 2-position and an isopropyl group at the 5-position, makes it a valuable intermediate in various synthetic applications.[1]
Structural and Physical Data
The fundamental properties of 2-Bromo-5-isopropylpyridine are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-5-(propan-2-yl)pyridine | [1][2] |
| Synonyms | 2-bromo-5-isopropyl-pyridine, 2-BROMO-5-(ISO-PROPYL)PYRIDINE | [2] |
| CAS Number | 1142197-16-7 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Physical Form | Solid, semi-solid, lump, or liquid | |
| Purity | Typically ≥95% | |
| pKa | 1.02 ± 0.10 (Predicted) | [3] |
| InChI | InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | [1][2] |
| InChI Key | BLQFSODNIHJIEB-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)C1=CN=C(C=C1)Br | [1][2] |
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of 2-Bromo-5-isopropylpyridine.
| Parameter | Recommendation | Source(s) |
| Storage | Inert atmosphere, room temperature | |
| Shipping | Normal temperature |
Synthesis and Reactivity
Synthesis Pathways
Several methods are reported for the synthesis of 2-Bromo-5-isopropylpyridine.[1] The choice of method often depends on the available starting materials and desired scale.
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Bromination of 5-Isopropylpyridine: This involves the direct bromination of the pyridine ring using a suitable brominating agent.[1]
-
Palladium-Catalyzed Reactions: These methods utilize palladium catalysts to introduce the bromine atom onto the pyridine scaffold.[1]
-
Functional Group Interconversion: Synthesis can be achieved by starting with other substituted pyridines and performing chemical transformations to yield the desired product.[1]
Chemical Reactions
The reactivity of 2-Bromo-5-isopropylpyridine is primarily dictated by the bromine atom on the electron-deficient pyridine ring. This makes it a versatile substrate for various transformations.[1]
-
Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent coupling partner in reactions like Suzuki, Heck, and Sonogashira, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is crucial for building more complex molecular architectures.[1]
-
Electrophilic Aromatic Substitution: The bromine atom influences the reactivity of the pyridine ring towards electrophiles.[1]
Experimental Protocols
The following protocols are representative examples of the synthesis and application of 2-Bromo-5-isopropylpyridine.
Protocol: Synthesis via Grignard Reaction and Bromination (Illustrative)
This protocol is based on general principles of pyridine synthesis, adapted from a method for a related compound.[4]
-
Grignard Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 5-bromoisopropylbenzene in THF dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with Pyridine Precursor: Cool the freshly prepared Grignard reagent to 0°C. In a separate flask, dissolve a suitable 2-bromopyridine precursor in anhydrous THF.
-
Quenching and Work-up: Slowly add the Grignard reagent to the pyridine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-5-isopropylpyridine.
Protocol: Suzuki Cross-Coupling Reaction
This protocol describes a typical application of 2-Bromo-5-isopropylpyridine as a substrate in a palladium-catalyzed Suzuki reaction, adapted from general procedures.[5]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-5-isopropylpyridine (1.0 eq.), an arylboronic acid (1.2 eq.), a suitable base such as potassium carbonate (2.0 eq.), and a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[5][6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (4:1).[6]
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[6]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6] Purify the crude product by column chromatography to obtain the desired biaryl compound.[6]
Applications in Research and Development
The unique structural features of 2-Bromo-5-isopropylpyridine make it a valuable building block in several areas of chemical science.
-
Medicinal Chemistry: As a heterocyclic intermediate, it is used in the synthesis of complex molecules with potential biological activity.[1] The pyridine scaffold is a privileged structure in many approved drugs, and this compound serves as a key starting material for developing novel therapeutic agents, such as kinase inhibitors.[6]
-
Organic Synthesis: The compound is widely used as an intermediate for creating more complex organic molecules through its participation in various cross-coupling reactions.[1]
-
Material Science: Pyridine derivatives with halogen substituents are investigated for their potential in developing functional materials for use in sensors, organic electronics, and optoelectronic devices.[1]
Safety and Hazard Information
Based on available safety data sheets, 2-Bromo-5-isopropylpyridine is classified as hazardous.[7] Users must handle this chemical with appropriate safety precautions.
| Category | Information | Source(s) |
| Signal Word | Warning | [7] |
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | [7] | |
| H319: Causes serious eye irritation. | [7] | |
| H335: May cause respiratory irritation. | ||
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
| Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| Wear protective gloves and eye protection. | [7] | |
| Wash hands and face thoroughly after handling. | [7] |
References
- 1. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 2. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-isopropylpyridine | 1142197-16-7 [m.chemicalbook.com]
- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.co.uk [fishersci.co.uk]
